molecular formula C28H37N7O6S B10849017 H-Cpa-Gly-Gly-Phe-Met-NH2

H-Cpa-Gly-Gly-Phe-Met-NH2

Cat. No.: B10849017
M. Wt: 599.7 g/mol
InChI Key: WVSXHGGHIPRNNC-FKBYEOEOSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of H-Cpa-Gly-Gly-Phe-Met-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid, in this case, Methionine (Met), is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, Phenylalanine (Phe), is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for Glycine (Gly), Glycine (Gly), and Cyclopropylalanine (Cpa).

    Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of This compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves:

Chemical Reactions Analysis

Types of Reactions

H-Cpa-Gly-Gly-Phe-Met-NH2: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

H-Cpa-Gly-Gly-Phe-Met-NH2: has various scientific research applications, including:

    Chemistry: Used as a model peptide in studies of peptide synthesis and modification.

    Biology: Investigated for its role in cellular signaling and physiological processes.

    Medicine: Explored for potential therapeutic applications, including pain management and cancer therapy.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of H-Cpa-Gly-Gly-Phe-Met-NH2 involves its interaction with specific receptors, such as the neurokinin-1 receptor (NK1R). Upon binding to NK1R, the peptide activates G protein-coupled signaling pathways, leading to various cellular responses. These responses include the activation of protein synthesis, modulation of transcription factors, and regulation of gene expression .

Comparison with Similar Compounds

H-Cpa-Gly-Gly-Phe-Met-NH2: can be compared with other similar compounds, such as:

    Methionine Enkephalin (Tyr-Gly-Gly-Phe-Met): A naturally occurring opioid peptide with similar structure and function.

    Leucine Enkephalin (Tyr-Gly-Gly-Phe-Leu): Another opioid peptide with a leucine residue instead of methionine.

    Dermorphin (Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2): A highly potent opioid peptide with a different amino acid sequence.

Uniqueness: : The presence of Cyclopropylalanine (Cpa) in This compound distinguishes it from other peptides, potentially altering its receptor binding and biological activity .

Properties

Molecular Formula

C28H37N7O6S

Molecular Weight

599.7 g/mol

IUPAC Name

4-[(2S)-2-amino-3-[[2-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-oxopropyl]benzamide

InChI

InChI=1S/C28H37N7O6S/c1-42-12-11-21(26(31)39)35-28(41)22(14-17-5-3-2-4-6-17)34-24(37)16-32-23(36)15-33-27(40)20(29)13-18-7-9-19(10-8-18)25(30)38/h2-10,20-22H,11-16,29H2,1H3,(H2,30,38)(H2,31,39)(H,32,36)(H,33,40)(H,34,37)(H,35,41)/t20-,21-,22-/m0/s1

InChI Key

WVSXHGGHIPRNNC-FKBYEOEOSA-N

Isomeric SMILES

CSCC[C@@H](C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)C(=O)N)N

Canonical SMILES

CSCCC(C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=C(C=C2)C(=O)N)N

Origin of Product

United States

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